Benzyloxyurea
Overview
Description
Benzyloxyurea is an organic compound with the molecular formula C8H10N2O2. It is a derivative of hydroxyurea, where a benzyl group is attached to the nitrogen atom of the urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyloxyurea can be synthesized through various methods. One common approach involves the reaction of benzyl isocyanate with hydroxylamine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of benzyloxycarbamate derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of benzylamine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products:
Oxidation: Benzyloxycarbamate derivatives.
Reduction: Benzylamine derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Benzyloxyurea and its derivatives have been extensively studied for their potential anticancer properties. They have shown promising activity against various cancer cell lines, including human leukemia and murine leukemia cells. The compound’s ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, makes it a valuable candidate for cancer therapy .
In addition to its anticancer applications, this compound has been investigated for its potential use in treating other diseases, such as viral infections and autoimmune disorders. Its ability to modulate immune responses and inhibit viral replication has opened new avenues for therapeutic development .
Mechanism of Action
The primary mechanism of action of benzyloxyurea involves the inhibition of ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis. By inhibiting this enzyme, this compound disrupts DNA replication and cell division, leading to the death of rapidly dividing cancer cells .
Molecular targets include the R1 and R2 subunits of ribonucleotide reductase. The compound binds to these subunits, preventing the formation of the active enzyme complex. This inhibition results in decreased DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Hydroxyurea: A well-known anticancer agent that also inhibits ribonucleotide reductase.
Benzylurea: Another derivative of urea with similar structural features but different biological activities.
Phenylurea: A class of compounds with diverse biological activities, including herbicidal and anticancer properties.
Uniqueness: Benzyloxyurea stands out due to its unique benzyl group, which enhances its hydrophobicity and allows for better cell membrane penetration. This structural modification improves its anticancer activity and reduces its cytotoxicity compared to other urea derivatives .
Properties
IUPAC Name |
phenylmethoxyurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(11)10-12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRIVZOKBPYSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282713 | |
Record name | Benzyloxyurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2048-50-2 | |
Record name | Urea, (benzyloxy)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, (benzyloxy)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyloxyurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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